methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

SSTR3 antagonist Type 2 diabetes GPCR medicinal chemistry

Methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate (CAS 113247-20-4) is a synthetic tetrahydro-β-carboline (THβC) derivative. The compound features a 1,1-dimethyl substitution on the partially saturated tricyclic core and a methyl ester at the 3-position, yielding a molecular formula of C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol.

Molecular Formula C15H18N2O2
Molecular Weight 258.321
CAS No. 113247-20-4
Cat. No. B2622350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
CAS113247-20-4
Molecular FormulaC15H18N2O2
Molecular Weight258.321
Structural Identifiers
SMILESCC1(C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2)C
InChIInChI=1S/C15H18N2O2/c1-15(2)13-10(8-12(17-15)14(18)19-3)9-6-4-5-7-11(9)16-13/h4-7,12,16-17H,8H2,1-3H3
InChIKeyBCECOYNVQCXLBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1,1-Dimethyl-2,3,4,9-Tetrahydro-1H-Beta-Carboline-3-Carboxylate (CAS 113247-20-4) Procurement Guide: Core Scaffold & Specifications


Methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate (CAS 113247-20-4) is a synthetic tetrahydro-β-carboline (THβC) derivative . The compound features a 1,1-dimethyl substitution on the partially saturated tricyclic core and a methyl ester at the 3-position, yielding a molecular formula of C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol . This scaffold serves as a critical intermediate in medicinal chemistry, particularly as a precursor to potent, non-peptide somatostatin subtype receptor 3 (SSTR3) antagonists under investigation for type 2 diabetes, as well as GAT-4 inhibitors for CNS indications [1][2]. Commercially available at ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC) , the compound provides a well-characterized starting point for structure–activity relationship (SAR) exploration and lead optimization campaigns.

Why Generic THβC Substitution Fails: The Structural Determinants of Methyl 1,1-Dimethyl-2,3,4,9-Tetrahydro-1H-Beta-Carboline-3-Carboxylate Differentiation


Seemingly minor structural variations within the tetrahydro-β-carboline class produce profound functional divergence across multiple biological targets. The 1,1-geminal dimethyl motif is a critical determinant: in the SSTR3 antagonist series, the quaternary center at C-1 is essential for high-affinity receptor binding (Ki < 1 nM) and subtype selectivity (>1000-fold over sst₁,₂,₄,₅) [1]. Removal or modification of this motif leads to substantial loss of potency [1]. Similarly, the C-3 methyl ester directly influences benzodiazepine receptor pharmacology—tetrahydro-β-carboline-3-carboxylates exhibit approximately 600-fold lower affinity for the benzodiazepine site (IC₅₀ ~6 µM) compared to their fully aromatic counterparts (IC₅₀ ~10 nM), and ester-to-acid conversion alters both potency and CNS penetration potential [2]. Furthermore, the tetrahydro-β-carboline core avoids the pronounced hERG liability observed in more elaborate imidazolyl-substituted analogs such as MK-4256, where the basic amine-centered pharmacophore drove QTc prolongation in dogs [3]. These interdependent structure–activity relationships mean that generic 'THβC' or 'β-carboline-3-carboxylate' analogs cannot be assumed to be functionally interchangeable; precise substitution pattern dictates target engagement, selectivity, and safety profile.

Quantitative Differentiation Evidence: Methyl 1,1-Dimethyl-2,3,4,9-Tetrahydro-1H-Beta-Carboline-3-Carboxylate vs. Closest Analogs


1,1-Dimethyl Scaffold Enables Sub-Nanomolar SSTR3 Antagonism vs. Non-Quaternary THβC Analogs

The 1,1-dimethyl THβC scaffold is the core pharmacophore for potent SSTR3 antagonism. In the seminal Poitout et al. (2001) study, tetrahydro-β-carboline derivatives bearing the 1,1-disubstituted framework achieved high-affinity sst₃ binding (compound 4k/BN81644: Ki = 0.64 nM; compound 4n/BN81674: Ki = 0.92 nM) [1]. In contrast, the unsubstituted or mono-substituted THβC-3-carboxylate analogs (e.g., (±)-methyl 1,2,3,4-tetrahydro-β-carboline-3-carboxylate, CAS 16253-64-8) lack the lipophilic quaternary center required for productive sst₃ pocket occupancy and were not reported as active in this series [1]. The 1,1-dimethyl moiety is therefore a non-negotiable structural prerequisite for accessing this therapeutically relevant target class.

SSTR3 antagonist Type 2 diabetes GPCR medicinal chemistry

Methyl Ester vs. Carboxylic Acid: Differentiated Utility in SSTR3 Antagonist Lead Optimization and hERG Liability Mitigation

Direct comparative SAR from the Merck tetrahydro-β-carboline SSTR3 antagonist program demonstrates that conversion from the methyl ester to the carboxylic acid dramatically alters both on-target potency and off-target safety. The methyl ester series (represented by MK-4256) exhibited excellent sst₃ potency (IC₅₀ ~0.36 nM) but also significant hERG channel binding (IC₅₀ = 1.74 µM), leading to QTc prolongation in dogs and program discontinuation [1][2]. Introduction of a C-3 carboxylic acid (tool compound 3A) retained potent sst₃ antagonism while reducing hERG binding to minimal levels, eliminating cardiovascular effects in the anesthetized dog model at high plasma drug levels [1]. The methyl ester (CAS 113247-20-4) therefore serves as the optimal intermediate: it can be directly elaborated into either ester-based or acid-based clinical candidates, providing a strategic branching point for parallel SAR exploration of potency and safety.

SSTR3 antagonist hERG off-target liability Lead optimization Carboxylic acid isostere

Tetrahydro Core Confers a ~600-Fold Shift in Benzodiazepine Receptor Affinity vs. Fully Aromatic β-Carboline-3-Carboxylates

The saturation state of the β-carboline C-ring is the dominant factor governing benzodiazepine receptor (BZR) affinity. In a systematic SAR study, norharmane-3-carboxylic acid ethyl ester (fully aromatic β-carboline) demonstrated an IC₅₀ of 10 nM for [³H]flunitrazepam displacement, while its tetrahydro-β-carboline analog exhibited an IC₅₀ of 6 µM—a ~600-fold potency reduction [1]. The additional 1,1-dimethyl substitution on the THβC scaffold (as in CAS 113247-20-4) further modulates this profile, enhancing hydrophobic interactions that may partially offset the affinity loss while simultaneously shifting the molecule's conformational preferences and metabolic stability. For programs where BZR activity is undesirable (e.g., pure SSTR3 antagonists), the tetrahydro core with 1,1-dimethyl substitution offers a therapeutically critical attenuation of GABAergic off-target effects compared to aromatic β-carboline-3-carboxylate esters such as β-CCM or β-CCE.

Benzodiazepine receptor GABAergic pharmacology β-Carboline SAR

Patent-Validated Intermediate for GAT-4 Inhibitor Synthesis: CNS Therapeutic Differentiation

European Patent EP 0823909 B1 (granted 2002) explicitly claims tetrahydro-β-carboline derivatives as therapeutic agents targeting GABA uptake inhibition via the GAT-4 subtype carrier for CNS disorder treatment [1]. The 1,1-dimethyl-3-carboxylate methyl ester scaffold (CAS 113247-20-4) represents the core substructure from which GAT-4-selective inhibitors are elaborated. This patent-protected therapeutic application is distinct from the SSTR3 antagonist utility, demonstrating that the identical scaffold can be directed toward mechanistically orthogonal targets (GAT-4 vs. SSTR3) through differential elaboration at the C-3 and N-2 positions. Competing scaffolds such as simple 1,2,3,4-tetrahydro-β-carboline (norharmane-derived) or aromatic β-carbolines are not claimed in this patent family for GAT-4 inhibition, underscoring the specific intellectual property and therapeutic relevance of the 1,1-dimethyl tetrahydro scaffold.

GAT-4 inhibition GABA reuptake CNS disorders Patent-protected scaffold

Validated Peptidomimetic Scaffold: THβC-3-Carboxylate Methyl Ester Core Enables Constrained Tryptophan Analog Synthesis

The 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid methyl ester framework represents a conformationally constrained tryptophan mimetic that cannot be replicated by simple indole or β-carboline alternatives. Pulka et al. (2010) demonstrated that THβC-3-carboxylic acid methyl esters with 1-(1′-aminoalkyl) side chains can be further cyclized to generate tetracyclic peptidomimetic scaffolds with defined stereochemistry [1]. The 1,1-dimethyl substitution (CAS 113247-20-4) introduces a quaternary center at C-1 that further restricts conformational freedom compared to the unsubstituted analog (CAS 16253-64-8), enhancing the scaffold's utility as a rigidified amino acid surrogate. This constrained geometry is critical for peptide backbone mimicry and differs fundamentally from flexible tryptophan derivatives or non-carboline indole-based mimetics.

Peptidomimetics Tryptophan analog Constrained amino acid Medicinal chemistry

Commercially Available at Defined Purity (≥98%) with Batch-Specific QC Documentation vs. Uncharacterized Generic Sources

CAS 113247-20-4 is available from Bidepharm at a standard purity of ≥98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of characterization exceeds what is typically provided by non-specialist chemical suppliers for this scaffold class. In contrast, the closest structural analog—the free carboxylic acid (CAS 73198-03-5)—is commercially available at 97% purity with variable QC documentation depending on the supplier . For reproducible SAR studies, the documented purity and analytical traceability of the methyl ester are critical: impurities as low as 1-3% can confound biological assay results, particularly in high-sensitivity functional assays (cAMP, radioligand binding) where trace contaminants with higher potency can generate false-positive activity signals.

Chemical procurement Quality control Reproducibility Batch consistency

High-Value Application Scenarios for Methyl 1,1-Dimethyl-2,3,4,9-Tetrahydro-1H-Beta-Carboline-3-Carboxylate (CAS 113247-20-4)


SSTR3 Antagonist Lead Generation and Parallel SAR Optimization

Use CAS 113247-20-4 as the starting scaffold for synthesizing imidazolyl- or heteroaryl-substituted tetrahydro-β-carboline SSTR3 antagonists. The methyl ester can be retained for initial potency screening or hydrolyzed to the carboxylic acid to explore hERG-sparing analogs, as validated by the Merck MK-4256 → 3A optimization trajectory [1]. The 1,1-dimethyl quaternary center ensures retention of the critical pharmacophoric element throughout synthetic elaboration.

Dual-Mechanism CNS Probe Synthesis (GAT-4 Inhibition + SSTR3 Antagonism)

Leverage the scaffold's patent-validated GAT-4 inhibitory activity [2] alongside its established SSTR3 pharmacology to design dual-mechanism CNS probes. Differential N-2 and C-3 elaboration from the common CAS 113247-20-4 intermediate enables systematic exploration of both GABAergic and somatostatinergic target engagement, potentially identifying compounds with synergistic therapeutic effects in metabolic-neurological comorbidity indications.

Constrained Peptidomimetic Library Synthesis for Protein–Protein Interaction Targets

Employ the 1,1-dimethyl THβC-3-carboxylate methyl ester as a rigidified tryptophan surrogate for solid-phase or solution-phase peptidomimetic library construction [3]. The quaternary C-1 center provides superior conformational constraint compared to flexible tryptophan derivatives, making it ideal for targeting shallow protein–protein interaction interfaces where precise spatial presentation of side chains is critical for binding.

Analytical Reference Standard for THβC Metabolite Identification in ADME Studies

Utilize the ≥98% pure, multi-method QC-documented CAS 113247-20-4 as an analytical reference standard for identifying and quantifying tetrahydro-β-carboline-related metabolites in preclinical ADME and toxicology studies. The well-characterized methyl ester serves as a stable, chromophoric surrogate for LC-MS/MS method development and metabolite profiling.

Quote Request

Request a Quote for methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.